molecular formula C37H72O5 B12360607 Glyceryl 1,3-palmitostearate, (S)- CAS No. 5281-87-8

Glyceryl 1,3-palmitostearate, (S)-

Cat. No.: B12360607
CAS No.: 5281-87-8
M. Wt: 597.0 g/mol
InChI Key: BFTGWUUHOMAGPO-DHUJRADRSA-N
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Description

Properties

CAS No.

5281-87-8

Molecular Formula

C37H72O5

Molecular Weight

597.0 g/mol

IUPAC Name

[(2S)-3-hexadecanoyloxy-2-hydroxypropyl] octadecanoate

InChI

InChI=1S/C37H72O5/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-37(40)42-34-35(38)33-41-36(39)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h35,38H,3-34H2,1-2H3/t35-/m0/s1

InChI Key

BFTGWUUHOMAGPO-DHUJRADRSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COC(=O)CCCCCCCCCCCCCCC)O

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)O

physical_description

Solid

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Hydroxy-3-(palmitoyloxy)propyl stearate can be synthesized through esterification reactions involving glycerol, palmitic acid, and stearic acid. The reaction typically requires a catalyst such as sulfuric acid or p-toluenesulfonic acid and is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

Industrial production of 2-Hydroxy-3-(palmitoyloxy)propyl stearate involves the use of palm-based diacylglycerols. These diacylglycerols are produced from palm stearin, palm mid fraction, palm oil, and palm olein through fractionation and purification processes .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-3-(palmitoyloxy)propyl stearate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Pharmaceutical Uses

Octadecanoic acid derivatives are being explored for their potential as drug carriers and therapeutic agents. The esterification of fatty acids enhances the solubility and bioavailability of poorly soluble drugs.

  • Case Study: Drug Delivery Systems
    Research indicates that fatty acid esters can be utilized to improve the delivery of hydrophobic drugs. For instance, the incorporation of octadecanoic acid derivatives into liposomes has shown promise for targeted drug delivery in cancer therapy .

Nutraceutical Applications

The compound exhibits properties that may contribute to health benefits when included in dietary supplements.

  • Case Study: Anti-inflammatory Effects
    Studies have demonstrated that octadecanoic acid derivatives possess anti-inflammatory properties, which could be beneficial in managing chronic inflammatory diseases such as arthritis .

Cosmetic Industry

The emollient properties of octadecanoic acid make it a valuable ingredient in cosmetic formulations.

  • Case Study: Skin Care Products
    Research has shown that incorporating octadecanoic acid esters into lotions and creams enhances skin hydration and barrier function, making them effective for dry skin treatment .

Food Industry

This compound can be used as an emulsifier or stabilizer in food products.

  • Case Study: Food Emulsification
    The use of octadecanoic acid derivatives as emulsifiers has been studied for improving the texture and stability of various food products, including dressings and sauces .

Mechanism of Action

The mechanism of action of 2-Hydroxy-3-(palmitoyloxy)propyl stearate involves its interaction with cellular membranes and lipid metabolism pathways. It can modulate the activity of enzymes involved in lipid metabolism, such as lipases and acyltransferases. Additionally, it may influence cellular signaling pathways by acting as a secondary messenger in lipid signaling .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: Octadecanoic acid, (2S)-2-hydroxy-3-((1-oxohexadecyl)oxy)propyl ester
  • Synonyms: (S)-Glyceryl 1,3-palmitostearate; 2-Hydroxy-3-(palmitoyloxy)propyl stearate .
  • Molecular Formula : C₃₇H₇₂O₅
  • Molecular Weight : 596.978 g/mol .
  • Stereochemistry : Contains a single defined stereocenter at the C2 position (S-configuration), critical for its biological interactions and physical properties .

Structural Features :

  • Comprises a glycerol backbone esterified with stearic acid (C18:0) at the terminal hydroxyl group and palmitic acid (C16:0) at the adjacent hydroxyl. The central hydroxyl group remains unesterified, contributing to amphiphilic behavior .

Comparison with Structural Analogs

Diacylglycerols (DAGs) and Triacylglycerols (TAGs)

Compound Name Molecular Formula Key Structural Differences Functional Roles Reference
DG(18:0/16:0/0:0) C₃₇H₇₂O₅ (2S)-3-hydroxy configuration vs. 2-hydroxy Precursor in lipid metabolism
Glyceryl Palmitostearate (Precirol ATO 5) Mixed C16/C18 esters Mixture of mono-, di-, and triglycerides Tablet lubricant, sustained-release agent
2,3-Dipalmitoyl-1-stearoyl-sn-glycerol C₅₃H₁₀₂O₆ Fully esterified glycerol backbone Energy storage, membrane lipid

Key Observations :

  • The (2S)-2-hydroxy configuration in the target compound enhances its solubility in polar solvents compared to fully esterified analogs like 2,3-dipalmitoyl-1-stearoyl-sn-glycerol .
  • Glyceryl palmitostearate’s mixed ester composition improves its melting range (50–60°C), making it suitable for hot-melt extrusion in drug delivery .

Hydroxy-Substituted Fatty Acid Esters

Compound Name Hydroxy Position Biological Activity Source/Application Reference
3-Hydroxy-2-[(1-oxohexadecyl)oxy]propyl octadecanoate C3 Hydrophobic emulsifier Pharmaceutical excipients
9-Octadecenoic acid (Z)-2-hydroxy-3-[(1-oxohexadecyl)oxy]propyl ester C2 Antimicrobial, anti-inflammatory Microbial biopolymers (PHB)
Octadecanoic acid, 2,3-bis(acetyloxy)propyl ester C2 and C3 Anti-diabetic, antioxidant Plant extracts (artichoke bracts)

Key Observations :

  • The C2 hydroxy group in the target compound facilitates hydrogen bonding, enhancing its binding affinity to proteins (e.g., spike protein S1 inhibition in antiviral studies) compared to C3-substituted analogs .
  • Acetylated derivatives (e.g., 2,3-bis(acetyloxy)propyl ester) exhibit improved antioxidant activity due to increased electron-donating capacity .

Functional Comparison in Research Findings

Antiviral Activity

  • The target compound and its analog, hexadecaneperoxoic acid 1,1-dimethyl-3-[(1-oxohexadecyl)oxy]propyl ester, showed spike protein S1 inhibition scores of 4.20 and 4.20, respectively, outperforming pinostrobin chalcone (17.60) but underperforming compared to n-hexadecanoic acid (1.60) .
  • Mechanism : Hydrophobic interactions between the long alkyl chains and viral envelope lipids may disrupt host-cell fusion .

Biopolymer Production

  • In Brachybacterium paraconglomeratum, the target compound constituted 5.43% of PHA extracts, while 9-octadecenoic acid (Z)-2-hydroxy-3-[(1-oxohexadecyl)oxy]propyl ester was predominant (43.28%) in mango peel extracts .
  • Structural Impact : Branched esters (e.g., 3-[(1-oxohexadecyl)oxy]-2-[(1-oxotetradecyl)oxy]propyl ester) increase biopolymer flexibility .

Biological Activity

Octadecanoic acid, also known as stearic acid, is a saturated fatty acid with a long carbon chain. The compound in focus, (2S)-2-hydroxy-3-((1-oxohexadecyl)oxy)propyl ester , is a derivative of octadecanoic acid that exhibits significant biological activity. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

  • Chemical Formula : C37H72O5
  • Molecular Weight : 596.97 g/mol
  • CAS Number : 5281-87-8

The biological activity of octadecanoic acid derivatives is primarily attributed to their influence on cell membrane dynamics and signaling pathways. Studies indicate that these compounds can modulate the fluidity of cell membranes, which is crucial for various cellular processes including signal transduction and membrane protein function.

  • Membrane Fluidity : Octadecanoic acid enhances membrane fluidity, which can affect the behavior of membrane proteins and receptors, leading to altered cellular responses.
  • Inhibition of Tumor Cell Growth : Research has shown that stearic acid can inhibit the growth of various tumor cell lines by inducing apoptosis and inhibiting cell proliferation. A study indicated that stearic acid inhibited colony formation in several cancer cell lines, suggesting its potential as an anti-cancer agent .

Case Studies and Research Findings

Several studies have explored the biological effects of octadecanoic acid and its derivatives:

  • Tumor Inhibition : In vivo studies demonstrated that administering stearic acid could prevent tumor development in rat models. Specifically, subcutaneous injections of stearic acid significantly reduced tumor incidence in rats treated with carcinogenic agents .
  • Anti-inflammatory Effects : Octadecanoic acid has been shown to exhibit anti-inflammatory properties by modulating cytokine production and reducing oxidative stress markers in various experimental models .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Tumor Growth InhibitionInhibits colony formation in cancer cell lines
Membrane FluidityEnhances fluidity affecting receptor function
Anti-inflammatoryReduces cytokine production and oxidative stress

Safety and Toxicology

The safety profile of octadecanoic acid derivatives has been assessed in various studies. Generally, these compounds exhibit low toxicity levels when administered at therapeutic doses. For instance, acute toxicity studies indicated minimal adverse effects at high doses in animal models .

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